Ethyl 1-piperidineacetate

描述

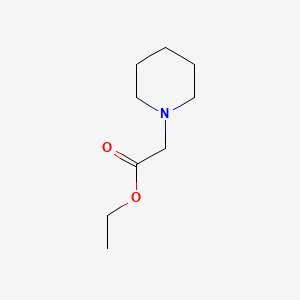

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-piperidin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)8-10-6-4-3-5-7-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZHLNWWDDNIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349188 | |

| Record name | Ethyl 1-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23853-10-3 | |

| Record name | 1-Piperidineacetic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23853-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidineacetic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Ethyl 1-Piperidineacetate: A Comprehensive Technical Guide for Research and Development

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of Ethyl 1-piperidineacetate, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It details two robust and scalable synthetic protocols, delving into the mechanistic underpinnings and the rationale behind experimental choices. This document emphasizes scientific integrity, providing self-validating protocols and citing authoritative sources to support key claims. Quantitative data is presented in clear tabular formats, and reaction pathways are visualized using Graphviz diagrams to enhance understanding.

Introduction: The Significance of the Piperidine Scaffold and this compound

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in medicinal chemistry stems from its ability to impart favorable physicochemical properties to molecules, such as improved solubility, metabolic stability, and the ability to interact with biological targets.[3] Piperidine derivatives have demonstrated a wide range of pharmacological activities, including analgesic, antihistaminic, antipsychotic, and anticancer effects.[4]

This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a tertiary amine and an ester group, allows for a variety of subsequent chemical transformations. This makes it a versatile starting material for the development of novel therapeutic agents. This guide will provide detailed, field-proven protocols for the synthesis of this important compound, enabling researchers to confidently produce high-purity material for their research and development endeavors.

Synthesis Protocols for this compound

This section details two distinct and reliable methods for the synthesis of this compound: a classical N-alkylation using potassium carbonate as a base, and a more reactive approach utilizing sodium hydride.

Protocol 1: N-Alkylation of Piperidine with Ethyl Chloroacetate using Potassium Carbonate

This widely used and robust method involves the direct alkylation of the secondary amine of piperidine with ethyl chloroacetate in the presence of a mild inorganic base, potassium carbonate. This method is favored for its operational simplicity, safety, and scalability.

2.1.1. Underlying Principles and Mechanistic Rationale

The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.[5] The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced.

Potassium carbonate (K2CO3) plays a crucial role as a base. It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This is essential for driving the reaction to completion, as the protonated piperidine (piperidinium hydrochloride) is no longer nucleophilic and would otherwise halt the reaction. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is preferred as it effectively solvates the ions involved in the reaction, facilitating the SN2 process without interfering with the nucleophile.

2.1.2. Experimental Workflow Diagram

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]

Ethyl 1-piperidineacetate CAS number 23853-10-3

An In-depth Technical Guide to Ethyl 1-piperidineacetate (CAS: 23853-10-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Piperidin-1-ylacetic acid ethyl ester, is a versatile α-amino acid ester derivative with significant applications as a building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a reactive tertiary amine within a stable piperidine ring and an ester functionality, makes it a valuable intermediate for creating more complex molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols with mechanistic insights, key chemical reactions, and its role in the development of pharmacologically active compounds. Particular emphasis is placed on the practical application of this compound, underpinned by safety and handling protocols essential for laboratory use.

Physicochemical and Spectroscopic Profile

This compound is a clear, colorless to light yellow liquid under standard conditions.[1][3] Its fundamental properties are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 23853-10-3 | [1][4] |

| Molecular Formula | C₉H₁₇NO₂ | [1][4] |

| Molecular Weight | 171.24 g/mol | [1][4] |

| Appearance | Clear, colorless to light yellow liquid | [1][3] |

| Boiling Point | 109-111 °C at 25 mmHg | [1] |

| Density | 0.984 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.453 | [1] |

| Flash Point | 91 °C (195.8 °F) - closed cup | |

| Solubility | Soluble in organic solvents; limited in water | [2] |

| pKa | 7.44 ± 0.10 (Predicted) | [3] |

Spectroscopic Analysis

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is an interpretation of its expected spectra.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum would exhibit characteristic signals: a triplet at ~1.25 ppm (3H, corresponding to the -CH₃ of the ethyl group), a quartet at ~4.15 ppm (2H, from the -OCH₂- of the ethyl group), a singlet at ~3.10 ppm (2H, for the α-methylene group -CH₂-COO-), and a series of multiplets between ~1.50-2.50 ppm (10H, for the five methylene groups of the piperidine ring).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct peaks for each carbon environment: ~14.2 ppm (-CH₃), ~60.5 ppm (-OCH₂-), ~54.0 ppm (for the two piperidine carbons adjacent to the nitrogen), ~26.0 ppm and ~24.0 ppm (for the other piperidine carbons), ~60.0 ppm (for the α-carbon -CH₂-COO-), and a characteristic downfield signal around ~171.0 ppm for the ester carbonyl carbon (C=O).[5]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is dominated by a strong absorption band around 1740-1750 cm⁻¹ , which is indicative of the C=O stretching vibration of the ester group. Additional peaks corresponding to C-H stretching (aliphatic) would be observed in the 2850-3000 cm⁻¹ region, and C-O stretching would appear around 1150-1250 cm⁻¹ .[6]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z = 171. The fragmentation pattern would likely include a prominent peak at m/z = 98, corresponding to the loss of the ethoxycarbonyl group (-COOEt), resulting in the piperidinomethyl cation.

Synthesis of this compound

The most direct and common synthesis of this compound is through the nucleophilic substitution (N-alkylation) of piperidine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.[1]

Reaction Mechanism and Rationale

The synthesis proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of piperidine acts as the nucleophile, attacking the electrophilic α-carbon of the ethyl haloacetate. The halide serves as the leaving group. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrohalic acid (e.g., HCl) formed as a byproduct, preventing the protonation of the piperidine reactant which would render it non-nucleophilic. The choice of a polar aprotic solvent like acetonitrile or acetone facilitates the reaction by solvating the cations while leaving the nucleophile relatively free to react.

Caption: Fig 1: Synthesis via SN2 Alkylation.

Detailed Experimental Protocol

Materials:

-

Piperidine (1.0 eq)

-

Ethyl chloroacetate (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous acetonitrile followed by piperidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add ethyl chloroacetate (1.05 eq) to the mixture dropwise via a dropping funnel. The addition should be controlled to manage any exotherm.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).

-

Wash the solid residue with a small amount of ethyl acetate.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Dissolve the resulting crude oil in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation (lit. bp 109-111 °C at 25 mmHg) to obtain a pure, colorless to light yellow liquid.[1]

Chemical Reactivity and Applications in Drug Development

This compound serves as a key intermediate due to its dual functionality. The tertiary amine can be quaternized, and the ester can be hydrolyzed, reduced, or converted into an amide. Its primary value lies in its use as a scaffold to build more elaborate molecules.

Key Reactions

-

Alkylation: The tertiary amine can be alkylated to form quaternary ammonium salts. For instance, its reaction with ethyl bromoacetate has been studied and reported to follow second-order kinetics.[1]

-

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 1-piperidineacetic acid.

-

Amidation: The ester can react with amines, often at elevated temperatures or with catalysis, to form the corresponding amides.

-

Reduction: The ester can be reduced to the corresponding alcohol, 2-(piperidin-1-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Application in Pharmaceutical Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of conditions, especially those affecting the central nervous system (CNS).[7][8][9][10][11] this compound is a valuable starting material for introducing this moiety. A notable application is its use as a reactant for the synthesis of nicotinic acid receptor agonists, which are investigated for the treatment of dyslipidemia.[1][3]

Caption: Fig 2: Role as a Building Block in Synthesis.

The workflow above (Fig. 2) conceptualizes how this compound can be elaborated into a potential active pharmaceutical ingredient (API). The ester is first converted to an amide, which then undergoes further chemical transformations to build the final complex molecular architecture required for biological activity.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a combustible liquid and an irritant.

GHS Hazard Information

| Hazard Code | Description | Precautionary Statement(s) | Source(s) |

| H315 | Causes skin irritation | P264, P280, P302+P352 | [12] |

| H319 | Causes serious eye irritation | P280, P305+P351+P338 | [12] |

| H335 | May cause respiratory irritation | P261, P271, P304+P340 | [12] |

Signal Word: Warning

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from heat, sparks, and open flames as it is a combustible liquid.[14]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[14] Dispose of contents/container to an approved waste disposal plant.[13]

Conclusion

This compound (CAS: 23853-10-3) is a foundational chemical intermediate with well-defined properties and straightforward synthesis. Its utility is firmly established in synthetic chemistry, particularly as a precursor for pharmacologically relevant molecules that incorporate the privileged piperidine scaffold. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the creation of novel therapeutic agents.

References

- 1. This compound CAS#: 23853-10-3 [m.chemicalbook.com]

- 2. Buy Ethyl 1-acetyl-4-piperidineacetate (EVT-8723588) [evitachem.com]

- 3. This compound CAS#: 23853-10-3 [amp.chemicalbook.com]

- 4. ETHYL 2-(PIPERIDIN-1-YL)ACETATE | CAS 23853-10-3 [matrix-fine-chemicals.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | 23853-10-3 [amp.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. southwest.tn.edu [southwest.tn.edu]

Introduction: Defining the Molecular Blueprint of Ethyl 1-piperidineacetate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-piperidineacetate

This compound (CAS No: 23853-10-3) is a derivative of piperidine, a ubiquitous heterocyclic scaffold in medicinal chemistry.[1] As an α-amino acid ester, its structural integrity is paramount in research and development, where it may serve as a building block or a final active compound.[2] Accurate and comprehensive characterization is therefore not merely a procedural step but the foundation of reliable scientific discovery. This guide provides an in-depth analysis of this compound using the three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It delves into the causality behind the observed spectral features, offering field-proven insights into experimental protocols and data interpretation, thereby providing a self-validating framework for researchers, scientists, and drug development professionals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 23853-10-3 | [1] |

| Molecular Formula | C₉H₁₇NO₂ | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 109-111 °C at 25 mmHg | [1] |

| Density | 0.984 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.453 |[1] |

Below is the chemical structure of this compound, which forms the basis for all subsequent spectroscopic interpretation.

Caption: 2D Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

Expertise & Experience: The Rationale Behind the Protocol

The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound due to its excellent solubilizing power and the single, easily identifiable residual solvent peak at ~7.26 ppm.[3] The concentration is a balance; for ¹H NMR, 5-25 mg in ~0.6 mL of solvent is sufficient for rapid, high-quality data acquisition.[4] For the less sensitive ¹³C nucleus, a more concentrated sample (50-100 mg) is preferable to reduce acquisition time.[4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) within a clean, dry vial.[3][4]

-

To ensure spectral accuracy, add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[5]

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[6]

-

Cap the NMR tube securely and wipe the outside clean to remove any chemical residues.[5]

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer's magnet.[7]

-

"Lock" the spectrometer onto the deuterium signal of the CDCl₃. This step is essential for maintaining a stable magnetic field during the experiment.[6]

-

"Shim" the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved spectral lines.[6]

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

Data Interpretation and Structural Assignment

The structure of this compound presents distinct chemical environments for its protons and carbons, leading to a predictable NMR spectrum.

Caption: Labeled structure for NMR assignments.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

|---|---|---|---|---|

| H₁₂ | ~1.25 | Triplet (t) | 3H | Methyl protons of the ethyl group, split by the adjacent methylene (H₁₁) protons. |

| H₄ | ~1.45 | Multiplet (m) | 2H | Piperidine protons at the 4-position, furthest from the nitrogen. |

| H₃, H₅ | ~1.60 | Multiplet (m) | 4H | Piperidine protons at the 3- and 5-positions. |

| H₂, H₆ | ~2.45 | Multiplet (m) | 4H | Piperidine protons adjacent to the nitrogen (α-protons), deshielded by the electronegative N atom. |

| H₇ | ~3.20 | Singlet (s) | 2H | Methylene protons between the nitrogen and the carbonyl group. Deshielded by both. No adjacent protons to couple with. |

| H₁₁ | ~4.15 | Quartet (q) | 2H | Methylene protons of the ethyl group, split by the adjacent methyl (H₁₂) protons. Deshielded by the ester oxygen. |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [8][9]

| Carbon(s) | Chemical Shift (δ, ppm) | Assignment Rationale |

|---|---|---|

| C₁₂ | ~14.2 | Ethyl group methyl carbon. |

| C₄ | ~24.5 | Piperidine carbon at the 4-position. |

| C₃, C₅ | ~26.0 | Piperidine carbons at the 3- and 5-positions. |

| C₂, C₆ | ~54.0 | Piperidine carbons adjacent to the nitrogen (α-carbons). |

| C₁₁ | ~60.5 | Ethyl group methylene carbon, attached to the ester oxygen. |

| C₇ | ~61.0 | Methylene carbon between the nitrogen and the carbonyl. |

| C₈ | ~171.0 | Ester carbonyl carbon, highly deshielded. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: Causality in IR Analysis

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is superior to traditional salt plates. ATR-FTIR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by simply placing a drop of the liquid on the crystal surface. The key diagnostic peaks for this molecule are associated with the ester group. Esters characteristically show three intense peaks: a C=O stretch and two C-O stretches, a pattern sometimes referred to as the "Rule of Three".[10]

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.[11]

-

Sample Analysis: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Data Interpretation: Vibrational Fingerprints

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Interpretation |

|---|---|---|---|---|

| 2980-2800 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong | Confirms the presence of the piperidine and ethyl alkyl chains. |

| ~1740 | C=O Stretch | Ester | Very Strong | A highly characteristic and intense peak confirming the ester carbonyl group.[10] |

| ~1240 & ~1180 | C-O Stretch | Ester | Strong | Two distinct C-O stretching bands (asymmetric and symmetric) are characteristic of the C-O-C linkage in the ester.[10] |

| ~1150 | C-N Stretch | Tertiary Amine | Medium | Indicates the presence of the piperidine nitrogen bond. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.

Expertise & Experience: Predicting Fragmentation

In Electron Ionization (EI) Mass Spectrometry, the "nitrogen rule" is a valuable heuristic. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12] this compound (C₉H₁₇NO₂) has one nitrogen atom, and its molecular weight is 171, consistent with the rule. The most significant fragmentation pathway for aliphatic amines is α-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom.[13] This process leads to the formation of a stable, resonance-stabilized iminium cation, which often corresponds to the base peak (the most intense peak) in the spectrum.[14]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography (GC-MS) is an ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Separation: The compound travels through the GC column and is separated from any impurities.

-

Ionization: As the pure compound elutes from the column, it enters the ion source of the mass spectrometer. In EI mode, it is bombarded with high-energy electrons (~70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation: The Fragmentation Pathway

The mass spectrum confirms the molecular weight and reveals the molecule's cleavage points.

Table 5: Major Ions in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Interpretation |

|---|---|---|

| 171 | [C₉H₁₇NO₂]⁺• | Molecular Ion (M⁺•) : Confirms the molecular weight of the compound. |

| 98 | [C₆H₁₂N]⁺ | Base Peak : Result of α-cleavage with loss of the •COOCH₂CH₃ radical. This highly stable iminium ion is characteristic of this structure. |

| 126 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the molecular ion. |

| 84 | [C₅H₁₀N]⁺ | A common fragment from the piperidine ring itself, possibly through ring opening and subsequent cleavage. |

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy map the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical ester functional group, and mass spectrometry validates the molecular weight while revealing a characteristic and predictable fragmentation pattern dominated by α-cleavage. This integrated spectroscopic approach forms a robust, self-validating system for the identification and quality assessment of this compound, ensuring its suitability for advanced applications in research and development.

References

- 1. This compound CAS#: 23853-10-3 [m.chemicalbook.com]

- 2. This compound CAS#: 23853-10-3 [amp.chemicalbook.com]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Mass Spectrometry of Amines [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. GCMS Section 6.15 [people.whitman.edu]

Solubility of Ethyl 1-piperidineacetate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 1-piperidineacetate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates in organic solvents is a cornerstone of efficient drug development and manufacturing. It governs critical processes ranging from reaction kinetics and purification to formulation and final product stability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound, a key building block in medicinal chemistry. This document moves beyond a simple recitation of data, offering researchers, chemists, and formulation scientists a foundational understanding of the physicochemical principles involved, detailed experimental protocols, and the logic behind solvent selection.

Introduction: The Significance of this compound Solubility

This compound (CAS No. 23853-10-3) is a versatile intermediate characterized by its piperidine ring, a common scaffold in many pharmaceutical agents, linked to an ethyl ester functional group. Its molecular structure presents a duality of polarity, featuring a polar tertiary amine and ester group, alongside a nonpolar aliphatic ring system. This balance dictates its interaction with various media, making a thorough understanding of its solubility essential for process optimization.

Key applications where solubility data is critical include:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure reactants are in a single phase, maximizing reaction rates and yield.

-

Purification: Designing crystallization or chromatography procedures where solubility differences are exploited to separate the product from impurities.

-

Formulation: Developing stable liquid formulations or controlling dissolution rates in solid dosage forms.

-

Analytical Chemistry: Preparing standards and samples for analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

This guide provides the theoretical basis and practical methodologies to empower researchers to make informed decisions regarding solvent selection for this compound.

Physicochemical Profile and Structural Analysis

To understand solubility, we must first understand the molecule itself. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 109-111 °C at 25 mmHg | |

| Density | 0.984 g/mL at 25 °C | |

| Synonym | Piperidin-1-ylacetic acid ethyl ester |

The structure, depicted below, is fundamental to its solubility profile.

Caption: Chemical structure of this compound.

Structural Interpretation for Solubility:

-

Polar Regions: The molecule possesses two key polar centers: the nitrogen atom of the piperidine ring and the carbonyl (C=O) and ether (C-O-C) functionalities of the ethyl ester group. These regions can engage in dipole-dipole interactions with polar solvents.[1][2][3]

-

Nonpolar Regions: The piperidine ring's methylene (-CH₂-) backbone and the ethyl group are nonpolar. These aliphatic regions interact primarily through weaker van der Waals forces, specifically London dispersion forces, which are favored in nonpolar solvents.[4][5][6]

This structural duality suggests that this compound will exhibit broad solubility in solvents of intermediate polarity and good solubility in many common polar organic solvents.

The Theoretical Framework of Solubility

The adage "like dissolves like" serves as a useful starting point, but a deeper understanding requires examining the intermolecular forces between the solute (this compound) and the solvent.[7][8][9] Dissolution is a process where solute-solute and solvent-solvent interactions are broken and replaced by new solute-solvent interactions. A favorable dissolution process occurs when the resulting solute-solvent interactions are strong enough to overcome the initial forces.

Caption: The energetic balance of dissolution.

-

Dipole-Dipole Interactions: These are electrostatic attractions between the permanent dipoles of polar molecules.[10] The ester group in this compound creates a significant dipole, which will interact favorably with polar solvents like acetone, ethyl acetate, and dichloromethane.

-

London Dispersion Forces (LDF): These are temporary attractive forces arising from transient fluctuations in electron distribution.[11][12] LDFs are present in all molecules but are the primary force of attraction for nonpolar substances. The hydrocarbon portions of this compound will interact with nonpolar solvents like toluene or hexane via LDFs.

-

Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the oxygen atoms of the ester and the nitrogen atom of the piperidine can act as hydrogen bond acceptors. This allows for favorable interactions with polar protic solvents like ethanol and methanol.

Based on these principles, solubility is expected to be highest in polar aprotic and polar protic solvents, where a combination of dipole-dipole forces, potential hydrogen bonding, and LDFs can be maximized.

Experimental Determination of Thermodynamic Solubility

While theoretical principles provide guidance, empirical determination is essential for accurate, quantitative data. The "gold standard" for measuring thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[13] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under specific conditions.[13][14]

The Shake-Flask Protocol

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at a specified temperature.

Materials:

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV system or UV-Vis spectrophotometer

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials (in triplicate for each solvent). The key is to ensure that undissolved solute will be present at equilibrium, which visually confirms saturation.[13]

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[15][16] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to let undissolved material settle. For robust separation, centrifuge the vials.[14] This step is crucial to avoid aspirating undissolved material, which would artificially inflate the measured solubility.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This removes any fine particulates.

-

Quantification: Accurately dilute the filtered saturate with the appropriate solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve. Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine its concentration.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for determining the concentration of a solute in solution, making it ideal for solubility studies.[7][17]

Protocol for HPLC Method Development and Analysis:

-

Instrument Setup:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.[18]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time for this compound.[18]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set to a wavelength where this compound shows strong absorbance (e.g., determined by a UV scan).

-

-

Calibration Curve Preparation:

-

Prepare a high-concentration stock solution of this compound in the chosen solvent.

-

Perform a series of serial dilutions to create at least five calibration standards of known concentrations.[7]

-

Inject each standard into the HPLC system and record the peak area.

-

Plot peak area versus concentration. The resulting graph should be linear with a correlation coefficient (R²) > 0.99. This validates that the instrument response is proportional to concentration.

-

-

Sample Analysis:

-

Inject the diluted, filtered sample from the shake-flask experiment.

-

Using the peak area of the sample and the equation of the line from the calibration curve (y = mx + c), calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of this compound in the original saturated solution.

-

Predicted Solubility Profile and Data Summary

By synthesizing the structural analysis and the principles of intermolecular forces, we can predict the solubility behavior of this compound across different solvent classes. This provides a hypothesis that can be confirmed experimentally.

Table 2: Predicted Solubility of this compound and Recommended Solvents for Testing

| Solvent Class | Example Solvents | Dominant Intermolecular Forces with Solute | Predicted Solubility |

| Nonpolar | Hexane, Toluene | London Dispersion Forces | Low to Moderate |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Dipole-Dipole, London Dispersion | High |

| Polar Protic | Ethanol, Methanol, Isopropanol | Hydrogen Bonding (Acceptor), Dipole-Dipole | High |

| Aqueous | Water | Limited Hydrogen Bonding, Dipole-Dipole | Low[19] |

Researchers should use the protocols outlined in Section 4 to populate a data table with their empirical findings.

Table 3: Template for Experimental Solubility Data (at 25°C)

| Solvent | Dielectric Constant | Solubility ( g/100 mL) | Solubility (mol/L) |

| Dichloromethane | 9.1 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Hexane | 1.9 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.0 | Experimental Value | Calculated Value |

| Methanol | 32.7 | Experimental Value | Calculated Value |

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by its unique molecular structure, which contains both polar and nonpolar regions. A comprehensive understanding is not derived from a single data point but from a systematic approach that combines theoretical prediction with robust experimental verification. The Shake-Flask method coupled with HPLC analysis represents the definitive standard for obtaining accurate thermodynamic solubility data. By following the principles and protocols detailed in this guide, researchers in drug development and chemical synthesis can confidently select optimal solvents, streamline processes, and accelerate their research and development timelines.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. jackwestin.com [jackwestin.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Van Der Waals Force - GeeksforGeeks [geeksforgeeks.org]

- 5. Van Der Waals Forces- Weak Intermolecular Force of Attraction in Chemical species. [allen.in]

- 6. Van der Waals force - Wikipedia [en.wikipedia.org]

- 7. pharmaguru.co [pharmaguru.co]

- 8. youtube.com [youtube.com]

- 9. chem.ws [chem.ws]

- 10. Intermolecular force - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. improvedpharma.com [improvedpharma.com]

- 18. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Buy Ethyl 1-acetyl-4-piperidineacetate (EVT-8723588) [evitachem.com]

Ethyl 1-piperidineacetate: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast number of approved pharmaceuticals and bioactive natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is ideal for creating molecules with favorable physicochemical and pharmacokinetic properties, such as improved water solubility and metabolic stability, which enhance druggability.[1][3] Ethyl 1-piperidineacetate (CAS No: 23853-10-3), a readily accessible derivative, serves as a particularly valuable starting point for chemical elaboration. This guide, intended for researchers and drug development professionals, will explore the synthetic versatility and therapeutic potential of this compound, moving from its core chemical properties to its application in the synthesis of high-value therapeutic agents, with a focus on Central Nervous System (CNS) disorders and other emerging areas.

Physicochemical Profile and Synthetic Rationale

This compound is a colorless to light yellow liquid with a molecular weight of 171.24 g/mol .[4] Its structure combines a basic piperidine nitrogen with an ethyl ester moiety, providing two key reactive handles for synthetic modification. The choice of this scaffold is underpinned by sound medicinal chemistry principles:

-

Modulation of Basicity: The piperidine nitrogen (pKa ≈ 7.4) is typically protonated at physiological pH.[5] This basicity can be crucial for forming salt-bridge interactions with acidic residues in target proteins, such as the glutamate in the sigma-1 receptor or residues in the acetylcholinesterase active site.[6]

-

Vectorial Exit Points: The structure allows for synthetic vectors at the nitrogen atom and at the acetate group. The nitrogen can be readily alkylated or acylated, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, opening up a vast chemical space for derivatization.

-

Improved Pharmacokinetics: The piperidine motif is known to enhance metabolic stability and facilitate transport across biological membranes, often leading to improved Absorption, Distribution, Metabolism, and Excretion (ADME) properties in the resulting drug candidates.[1]

Core Synthetic Transformations and Derivatization Potential

The true power of this compound lies in its synthetic tractability. A few fundamental transformations can convert this simple starting material into a library of diverse intermediates, ready for incorporation into more complex drug candidates.

Experimental Protocol 1: Reduction of this compound to 2-(Piperidin-1-yl)ethanol

The reduction of the ethyl ester to a primary alcohol is a critical first step for many synthetic routes, creating a new point for elongation or functionalization. Lithium aluminum hydride (LAH) is a powerful and effective reagent for this transformation.[7][8]

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (for quenching)

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, mechanical stirrer, condenser, and nitrogen inlet

Procedure:

-

Set up an oven-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen-inlet tube under a nitrogen atmosphere.

-

Carefully charge the flask with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.[9]

-

Following the ethyl acetate quench, slowly add water (1 mL per 1 g of LiAlH₄), followed by 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and finally water again (3 mL per 1 g of LiAlH₄).

-

Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

-

Filter the precipitate and wash the filter cake thoroughly with THF or ethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(piperidin-1-yl)ethanol, which can be purified by vacuum distillation.

This resulting alcohol, 2-(piperidin-1-yl)ethanol, is a versatile intermediate for further reactions, such as ether formation or conversion to an alkyl halide for subsequent nucleophilic substitution.

Therapeutic Applications and Case Studies

The derivatives of the piperidine acetate scaffold have been investigated across a wide spectrum of diseases. The following sections highlight key areas where this structural motif has shown significant promise.

Case Study 1: Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Background: Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine (ACh).[10] One of the primary therapeutic strategies is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for breaking down ACh in the synaptic cleft.[11][12] By inhibiting AChE, the concentration and duration of action of ACh are increased, leading to improved cholinergic neurotransmission and symptomatic relief of cognitive decline.[13] The N-benzylpiperidine moiety is a key pharmacophore found in Donepezil (Aricept), a leading AChE inhibitor.[3][12]

Application of the Scaffold: While Donepezil itself is synthesized from different precursors, the this compound scaffold is an ideal starting point for generating novel analogues with potent AChE inhibitory activity. Research has shown that derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine are extremely potent AChE inhibitors.[14]

A logical synthetic workflow starting from this compound can be envisioned to access these types of potent molecules.

Structure-Activity Relationship (SAR) Insights: Studies on N-benzylpiperidine-based AChE inhibitors have revealed critical SAR insights:

-

The N-benzyl Group: This group is crucial for potent activity, likely engaging in cation-π interactions within the active site of AChE.[3]

-

Piperidine Nitrogen: The basicity of the piperidine nitrogen is important for activity.[14]

-

Substituents on the Benzamide Moiety: Introducing bulky groups at the para-position of the benzamide ring can substantially increase inhibitory potency.[14]

Quantitative Data: The power of this scaffold is exemplified by compound 21 from a study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which was selected for advanced development as an anti-dementia agent.[14]

| Compound | Target | IC₅₀ (nM) | Selectivity (vs. BuChE) | Reference |

| Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine) | Acetylcholinesterase (AChE) | 0.56 | >18,000-fold | [14] |

| Donepezil | Acetylcholinesterase (AChE) | 5.7 | >1,250-fold | [12] |

Mechanism of Action: Cholinergic Pathway Modulation AChE inhibitors like the derivatives discussed prevent the hydrolysis of acetylcholine (ACh) at the synapse. This leads to an accumulation of ACh, which can then repeatedly stimulate postsynaptic nicotinic and muscarinic receptors, thereby enhancing cholinergic signaling.

Case Study 2: Sigma Receptor Ligands for Oncology and Neuroprotection

Background: Sigma receptors (σR), particularly the σ1 and σ2 subtypes, are increasingly recognized as important therapeutic targets.[15] The σ1 receptor is involved in neuroprotection and modulating neurotransmission, while the σ2 receptor is overexpressed in proliferating cancer cells, making it a target for antitumor agents.[16] Piperidine-based structures have been identified as promising scaffolds for developing selective sigma receptor ligands.[15][16]

Application of the Scaffold: The core piperidine structure is essential for high-affinity binding to sigma receptors. This compound provides a starting point to synthesize N-substituted piperidines, which are a common feature of sigma ligands. For example, N-alkylation with various phenoxyalkyl halides can produce potent σ1 receptor ligands.

| Compound Class | Target | Kᵢ (nM) (Representative) | Therapeutic Potential | Reference |

| N-[(4-methoxyphenoxy)ethyl]piperidines | σ1 Receptor | 0.89 - 1.49 | Neuroprotection, Neuropathic Pain | [17] |

| N-[(4-chlorophenoxy)ethyl]piperidines | σ1 Receptor | 0.34 - 1.18 | Neuroprotection, Neuropathic Pain | [17] |

Emerging Applications: Anticancer and Antimicrobial Agents

The versatility of the piperidine scaffold extends to other therapeutic areas. Various studies have demonstrated the potential of highly functionalized piperidine derivatives as anticancer and antimicrobial agents. While not always derived directly from this compound, these examples showcase the broad biological relevance of the core structure.

Table of Reported Biological Activities for Piperidine Derivatives:

| Compound Class | Activity | Cell Line / Organism | IC₅₀ / MIC | Reference |

| Substituted Piperidines | Anticancer | PC-3 (Prostate) | 6.3 µg/mL | [4] |

| Substituted Piperidines | Anticancer | 786-0 (Renal) | 0.4 µg/mL | [4] |

| Piperidine Derivative 6 | Antibacterial | Bacillus cereus | 0.75 mg/mL | [18] |

| Piperazine Derivatives | Antibacterial | S. aureus | 1-5 µg/mL | [14] |

Pharmacokinetic Profile of Piperidine-Based CNS Drugs: A Donepezil Example

Understanding the ADME properties of drugs derived from this scaffold is critical. Donepezil, with its N-benzylpiperidine core, serves as an excellent case study.

| Parameter | Value | Significance | Reference |

| Oral Bioavailability | ~100% | Excellent absorption from the gastrointestinal tract. | [12] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 3-4 hours | Moderate rate of absorption. | [19] |

| Plasma Protein Binding | ~96% | Highly bound, primarily to albumin. | [19] |

| Metabolism | Hepatic (CYP2D6, CYP3A4) | Metabolized by major cytochrome P450 enzymes. | [19] |

| Elimination Half-life (t₁/₂) | ~70 hours | Long half-life allows for once-daily dosing. | [19][20] |

| Excretion | Primarily renal | Excreted mainly through the kidneys. | [10] |

Conclusion and Future Directions

This compound is more than just a simple chemical building block; it is a gateway to a rich and diverse chemical space with proven therapeutic relevance. Its synthetic accessibility and the established importance of the N-substituted piperidine scaffold in CNS drug discovery, particularly in the development of acetylcholinesterase inhibitors, underscore its value. The ability to readily perform key transformations like ester reduction opens up straightforward pathways to complex and potent therapeutic candidates.

Future research should continue to leverage this scaffold to explore novel derivatives targeting not only AChE and sigma receptors but also other CNS targets, as well as expanding into oncology and infectious diseases. The inherent drug-like properties of the piperidine core, combined with the synthetic flexibility of the acetate side chain, ensure that this compound will remain a highly valuable tool for medicinal chemists striving to develop the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. reddit.com [reddit.com]

- 10. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]

- 17. ricerca.uniba.it [ricerca.uniba.it]

- 18. academicjournals.org [academicjournals.org]

- 19. Donepezil - Wikipedia [en.wikipedia.org]

- 20. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Alkylation of Ethyl 1-Piperidineacetate for Advanced Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the alkylation of ethyl 1-piperidineacetate. Moving beyond simple procedural lists, this document delves into the underlying chemical principles, strategic considerations for method selection, and detailed experimental protocols to empower the synthesis of novel N-substituted piperidine scaffolds. The piperidine moiety is a cornerstone of modern medicinal chemistry, and its strategic functionalization is a critical step in the development of new therapeutic agents.[1][2][3]

Strategic Importance of N-Alkylated Piperidine Scaffolds

The piperidine ring is a prevalent structural motif in a vast array of FDA-approved drugs and biologically active molecules.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be tailored to interact with specific biological targets. The nitrogen atom of the piperidine ring is a key handle for chemical modification, and its alkylation is a fundamental strategy for modulating a compound's physicochemical and pharmacological properties.[2] N-alkylation can influence a molecule's lipophilicity, basicity, and conformational flexibility, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.[4]

This compound itself is a valuable building block, incorporating a reactive secondary amine for N-functionalization and an ester group that can be further modified. The N-alkylated derivatives of this compound are precursors to a wide range of compounds with potential therapeutic applications, including antihypertensive agents and compounds targeting the central nervous system.[5][6]

Mechanistic Considerations in the N-Alkylation of this compound

The N-alkylation of this compound can be achieved through two primary mechanistic pathways: direct alkylation via nucleophilic substitution and reductive amination. The choice of method depends on the desired product, the nature of the alkylating agent, and the overall synthetic strategy.

Direct Alkylation: An SN2 Pathway

Direct alkylation involves the reaction of the secondary amine of this compound with an alkyl halide. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[7]

A critical aspect of this reaction is the use of a base to neutralize the hydrohalic acid (HX) formed as a byproduct. Without a base, the acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8] Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) for less reactive systems.[8]

The Influence of the Ethyl Acetate Moiety: The ethyl acetate group attached to the piperidine nitrogen is an electron-withdrawing group. This has the effect of reducing the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to an unsubstituted piperidine.[9] This reduced nucleophilicity may necessitate slightly more forcing reaction conditions (e.g., heating) to achieve a reasonable reaction rate.

Controlling Over-Alkylation: A significant challenge in the direct alkylation of secondary amines is the potential for the product, a tertiary amine, to react further with the alkyl halide to form a quaternary ammonium salt.[8] The product tertiary amine is often more nucleophilic than the starting secondary amine, leading to this undesired side reaction.[9] To mitigate this, it is common practice to use a slight excess of the starting amine or to add the alkylating agent slowly to the reaction mixture.[8]

Caption: SN2 mechanism for the direct alkylation of this compound.

Reductive Amination: A Two-Step, One-Pot Process

Reductive amination is a milder and often more selective method for N-alkylation. This reaction proceeds in two steps within a single pot:

-

Iminium Ion Formation: The secondary amine of this compound reacts with an aldehyde or ketone to form an unstable carbinolamine intermediate, which then dehydrates to form a tertiary iminium ion.

-

In Situ Reduction: A reducing agent present in the reaction mixture selectively reduces the iminium ion to the corresponding tertiary amine.

A key advantage of this method is the avoidance of over-alkylation, as the product tertiary amine is not reactive under the reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and its selectivity for reducing iminium ions in the presence of unreacted aldehydes or ketones.

Caption: Workflow for the reductive amination of this compound.

Experimental Protocols

The following protocols are provided as detailed, self-validating systems for the N-alkylation of this compound. Researchers should adapt and optimize these conditions based on the specific substrate and desired outcome.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide and potassium carbonate as the base.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF or MeCN.

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirred solution.

-

Slowly add the alkyl halide (1.1 eq) to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, the mixture may be heated to 50-70 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.[10]

Expected Quantitative Data (Illustrative):

| Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Benzyl bromide | DMF | 25 | 12 | 85-95 |

| Ethyl iodide | MeCN | 70 | 24 | 70-85 |

| n-Butyl bromide | DMF | 70 | 24 | 65-80 |

Protocol 2: N-Alkylation via Reductive Amination

This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

-

This compound

-

Aldehyde or ketone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE.

-

Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.[10]

Expected Quantitative Data (Illustrative):

| Carbonyl Compound | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Benzaldehyde | DCE | 25 | 6 | 90-98 |

| Cyclohexanone | DCM | 25 | 8 | 85-95 |

| Acetone | DCM | 25 | 12 | 75-85 |

Potential Side Reactions and Mitigation Strategies

A thorough understanding of potential side reactions is crucial for optimizing the synthesis of N-alkylated this compound derivatives.

-

Over-alkylation (Direct Alkylation): As previously discussed, the formation of quaternary ammonium salts is a common side reaction. This can be minimized by using a slight excess of the starting amine, slow addition of the alkylating agent, and careful monitoring of the reaction progress.[8]

-

Ester Hydrolysis: Under strongly basic or acidic conditions, the ethyl ester of the acetate moiety can be hydrolyzed to the corresponding carboxylic acid. Using a mild inorganic base like potassium carbonate for direct alkylation and avoiding harsh acidic workups can prevent this. The conditions for reductive amination are generally mild and do not promote ester hydrolysis.

-

Elimination Reactions: With sterically hindered alkyl halides, elimination reactions can compete with substitution. Using a less hindered alkyl halide or a non-basic nucleophile can favor substitution.

Applications in Drug Discovery and Development

N-substituted piperidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] The ability to readily diversify the N-substituent of this compound allows for the rapid generation of compound libraries for screening against various biological targets. These scaffolds have been explored for their potential as:

-

Antihypertensive Agents: Certain N-alkylated piperidine derivatives have shown promise as T-type calcium channel blockers.[5]

-

Central Nervous System (CNS) Agents: The piperidine nucleus is a common feature in drugs targeting CNS disorders, and N-substitution plays a crucial role in modulating their activity.[6]

-

Anticancer Agents: The three-dimensional nature of the piperidine scaffold makes it an attractive framework for the design of novel anticancer drugs.[6]

The synthetic routes outlined in this guide provide a robust platform for the synthesis of diverse libraries of N-alkylated this compound derivatives, enabling further exploration of their therapeutic potential.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Buy Ethyl 1-acetyl-4-piperidineacetate (EVT-8723588) [evitachem.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. orgsyn.org [orgsyn.org]

Ethyl 1-piperidineacetate: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Enduring Importance of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its prevalence is not coincidental; the piperidine ring's three-dimensional structure, metabolic stability, and ability to be readily functionalized make it an ideal building block for crafting molecules that can precisely interact with biological targets.[3] This six-membered nitrogen-containing heterocycle is a cornerstone in the development of therapeutics across a wide range of disease areas, including central nervous system disorders, cancer, and infectious diseases.[1][3]

Within the extensive family of piperidine-based building blocks, Ethyl 1-piperidineacetate (CAS No: 23853-10-3) has emerged as a particularly versatile and valuable intermediate. Its structure uniquely combines a reactive tertiary amine, an easily modifiable ester functional group, and a stable heterocyclic core. This trifecta of features allows for a diverse array of subsequent chemical transformations, making it a powerful starting point for the synthesis of complex molecular architectures. This guide will provide an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application in the development of cutting-edge therapeutics, all from the perspective of practical, field-proven insights.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of a building block's properties is paramount to its effective use in synthesis. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₇NO₂ | [4][5] |

| Molecular Weight | 171.24 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 109-111 °C / 25 mmHg | [4] |

| Density | 0.984 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.453 | [4] |

| CAS Number | 23853-10-3 | [4][5] |

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of starting materials is a critical, non-negotiable step in any synthetic workflow. The following is an interpretation of the key spectroscopic data for this compound, which serves as a benchmark for quality control.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

-

~4.1 ppm (quartet, 2H): This signal corresponds to the two protons of the methylene group (-O-CH₂-CH₃) of the ethyl ester. The quartet splitting pattern is due to coupling with the adjacent methyl group.

-

~3.2 ppm (singlet, 2H): This sharp singlet represents the two protons of the methylene group attached to the piperidine nitrogen (-N-CH₂-COO-). The absence of splitting indicates no adjacent protons.

-

~2.4 ppm (triplet, 4H): This signal arises from the four protons on the two carbons of the piperidine ring adjacent to the nitrogen (C2 and C6).

-

~1.6 ppm (multiplet, 4H): This complex signal corresponds to the four protons on the carbons at positions 3 and 5 of the piperidine ring.

-

~1.4 ppm (multiplet, 2H): This signal is from the two protons on the carbon at position 4 of the piperidine ring.

-

~1.2 ppm (triplet, 3H): This triplet represents the three protons of the methyl group (-CH₂-CH₃) of the ethyl ester, split by the neighboring methylene group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

~170 ppm: Carbonyl carbon of the ester group (C=O).

-

~60 ppm: Methylene carbon of the ethyl ester (-O-CH₂-CH₃).

-

~58 ppm: Methylene carbon adjacent to the piperidine nitrogen (-N-CH₂-COO-).

-

~54 ppm: Carbons of the piperidine ring adjacent to the nitrogen (C2 and C6).

-

~26 ppm: Carbons at positions 3 and 5 of the piperidine ring.

-

~24 ppm: Carbon at position 4 of the piperidine ring.

-

~14 ppm: Methyl carbon of the ethyl ester (-CH₂-CH₃).

IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

-

~1740 cm⁻¹ (strong, sharp): This is a characteristic absorption for the C=O (carbonyl) stretch of a saturated aliphatic ester.[6]

-

~2930 cm⁻¹ and ~2850 cm⁻¹ (medium to strong): These bands correspond to the C-H stretching vibrations of the alkane groups (piperidine ring and ethyl group).[6]

-

~1180 cm⁻¹ (strong): This absorption is indicative of the C-O stretching vibration of the ester group.[6]

Synthesis of this compound: A Fundamental Protocol

The most direct and widely used method for the synthesis of this compound is the N-alkylation of piperidine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl haloacetate that is bonded to the halogen. This attack occurs in a single, concerted step, leading to the formation of a new C-N bond and the displacement of the halide ion as the leaving group. The presence of a base is crucial to neutralize the hydrohalic acid that is formed as a byproduct, driving the reaction to completion.

A simplified representation of the SN2 mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust and scalable method for the synthesis of this compound.

Materials:

-

Piperidine

-

Ethyl chloroacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (MeCN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of piperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

-

Add ethyl chloroacetate (1.1 eq) dropwise to the mixture at room temperature.[7]

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate and other salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-